Cas no 82954-65-2 ((4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine)

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine structure
82954-65-2 structure
Product Name:(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine
Número CAS:82954-65-2
MF:C6H13NO2
Megavatios:131.172921895981
MDL:MFCD03095390
CID:720819
PubChem ID:2733884
Update Time:2024-10-27

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Propiedades químicas y físicas

Nombre e identificación

    • 1,3-Dioxolane-4-methanamine,2,2-dimethyl-, (4S)-
    • (S)-(+)-(2,2-DIMETHYL-[1,3]-DIOXOLAN-4-YL)-METHYLAMINE
    • (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanamine
    • [(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine
    • ((s)-2,2-dimethyl-1,3-dioxolan-4-yl)methanamine
    • (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanamine
    • 1,3-Dioxolane-4-methanamine, 2,2-dimethyl-, (4S)-
    • 1-[(4s)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine
    • HXOYWCSTHVTLOW-YFKPBYRVSA-N
    • TC
    • (4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine
    • (4S)-2,2-Dimethyl-1,3-dioxolane-4-methanamine (ACI)
    • 1,3-Dioxolane-4-methanamine, 2,2-dimethyl-, (S)- (ZCI)
    • (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methylamine
    • 1,3-Dioxolane-4-methanamine 2,2-dimethyl-, (4S)-
    • W-200511
    • GEO-01181
    • Dimethyl-1,3-dioxolan-4-yl)methanamine
    • EN300-2917637
    • (S)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine
    • AKOS005257684
    • MFCD03095390
    • DTXSID301003024
    • (S)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)-methylamine, AldrichCPR
    • AKOS006276653
    • D75607
    • (s)-(+)-(2,2-dimethyl-[1,3]-dioxolan-4-yl)methylamine
    • CS-0094691
    • 2,2-dimethyl-4(s)-4-aminomethyl-1,3-dioxalane
    • CS-16285
    • (S)-2,2-dimethyl-[1,3]dioxolane-4-methanamine
    • SCHEMBL949218
    • 82954-65-2
    • MDL: MFCD03095390
    • Renchi: 1S/C6H13NO2/c1-6(2)8-4-5(3-7)9-6/h5H,3-4,7H2,1-2H3/t5-/m0/s1
    • Clave inchi: HXOYWCSTHVTLOW-YFKPBYRVSA-N
    • Sonrisas: C([C@H]1COC(C)(C)O1)N

Atributos calculados

  • Calidad precisa: 131.094628657g/mol
  • Masa isotópica única: 131.094628657g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 9
  • Cuenta de enlace giratorio: 1
  • Complejidad: 103
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 1
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 44.5
  • Xlogp3: -0.5

Propiedades experimentales

  • Denso: 1.012
  • Punto de ebullición: 147-148°C/14mm

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Información de Seguridad

  • Código de categoría de peligro: 22-37/38-41-43
  • Instrucciones de Seguridad: 26-36/37/39
  • Señalización de mercancías peligrosas: Xn
  • Condiciones de almacenamiento:Sealed in dry,2-8°C(BD64530)

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine PrecioMás >>

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(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referencia
Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives
Danielmeier, Karsten; et al, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Water
Referencia
Syntheses and structures of diastereomerically pure 2,6-disubstituted 3-morpholinones
Danklmaier, Johann; et al, Liebigs Annalen der Chemie, 1988, (12), 1149-53

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Methanol ,  Water ;  4 - 5 h, reflux
Referencia
Stereochemistry-Controlled Supramolecular Architectures of New Tetrahydroxy-Functionalized Amphiphilic Carbocyanine Dyes
Schade, Boris; et al, Chemistry - A European Journal, 2020, 26(30), 6919-6934

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Imidazole ,  Triphenylphosphine ,  Iodine Solvents: Toluene ;  2 h, 90 °C
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  6 h, 60 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
Referencia
Design and preparation of a novel prolinamide-based organocatalyst for the solvent-free asymmetric aldol reaction
Martins, Rafaela de S.; et al, Tetrahedron, 2020, 76(5),

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Lead tetraacetate Solvents: Tetrahydrofuran
1.2 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Methanol
2.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Water
Referencia
Syntheses and structures of diastereomerically pure 2,6-disubstituted 3-morpholinones
Danklmaier, Johann; et al, Liebigs Annalen der Chemie, 1988, (12), 1149-53

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ;  25 °C; 25 °C → 110 °C; overnight, 110 °C; 110 °C → rt
2.1 Reagents: Ammonium chloride Solvents: Ethanol ,  Water ;  25 °C; 25 °C → 0 °C
2.2 Reagents: Zinc ;  < 5 °C; 1 h, 5 °C
2.3 Reagents: Ammonium hydroxide ;  basified, 5 °C
Referencia
Direct conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol: an important chiral C-3 building block
Bhavani, Ch; et al, Indian Journal of Chemistry, 2011, (12), 1807-1811

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  8 h, rt
2.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  20 h, 65 °C
3.1 Reagents: Disodium sulfide Solvents: Water ;  16 h, 55 °C
Referencia
Synthesis of phosphonoglycine backbone units for the development of phosphono peptide nucleic acids
Doboszewski, Bogdan; et al, European Journal of Organic Chemistry, 2013, 2013(22), 4804-4815

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Boron trifluoride etherate ;  1 h, 0 °C; 0 °C → 40 °C; 1 h, 40 °C
2.1 Reagents: Sodium azide Catalysts: Tetrabutylammonium bromide Solvents: Dimethylformamide ;  25 °C; 25 °C → 110 °C; overnight, 110 °C; 110 °C → rt
3.1 Reagents: Ammonium chloride Solvents: Ethanol ,  Water ;  25 °C; 25 °C → 0 °C
3.2 Reagents: Zinc ;  < 5 °C; 1 h, 5 °C
3.3 Reagents: Ammonium hydroxide ;  basified, 5 °C
Referencia
Direct conversion of (R)-epichlorohydrin to (S)-3-aminopropane-1,2-diol: an important chiral C-3 building block
Bhavani, Ch; et al, Indian Journal of Chemistry, 2011, (12), 1807-1811

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referencia
Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives
Danielmeier, Karsten; et al, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Disodium sulfide Solvents: Methanol ,  Water ;  24 h, 55 °C
Referencia
A practical approach to the synthesis of enantiomerically pure 2,6-disubstituted morpholines under phase transfer catalysis conditions
Albanese, D.; et al, Catalysis Today, 2009, 140(1-2), 100-104

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
Referencia
Design and preparation of a novel prolinamide-based organocatalyst for the solvent-free asymmetric aldol reaction
Martins, Rafaela de S.; et al, Tetrahedron, 2020, 76(5),

Métodos de producción 12

Condiciones de reacción
Referencia
Helical supramolecular organization of a 1,2-diol appended naphthalene diimide organogelator via an extended intermolecular H-bonding network
Shinde, Sopan Valiba; et al, RSC Advances, 2016, 6(36), 30690-30694

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Lead tetraacetate Solvents: Tetrahydrofuran
1.2 Reagents: Triethylamine ,  Hydroxyamine hydrochloride Solvents: Methanol
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
Referencia
Efficient pathways to (R)- and (S)-5-hydroxymethyl-2-oxazolidinone and some derivatives
Danielmeier, Karsten; et al, Tetrahedron: Asymmetry, 1995, 6(5), 1181-90

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate Solvents: Tetrahydrofuran ;  20 h, rt
2.1 Reagents: Hydrazine Solvents: Methanol ,  Water ;  4 - 5 h, reflux
Referencia
Stereochemistry-Controlled Supramolecular Architectures of New Tetrahydroxy-Functionalized Amphiphilic Carbocyanine Dyes
Schade, Boris; et al, Chemistry - A European Journal, 2020, 26(30), 6919-6934

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Sodium azide Solvents: Dimethylformamide ;  6 h, 60 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  24 h, rt
Referencia
Design and preparation of a novel prolinamide-based organocatalyst for the solvent-free asymmetric aldol reaction
Martins, Rafaela de S.; et al, Tetrahedron, 2020, 76(5),

Métodos de producción 16

Condiciones de reacción
Referencia
Helical supramolecular organization of a 1,2-diol appended naphthalene diimide organogelator via an extended intermolecular H-bonding network
Shinde, Sopan Valiba; et al, RSC Advances, 2016, 6(36), 30690-30694

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Sodium azide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  8 h, reflux
2.1 Reagents: Disodium sulfide Solvents: Methanol ,  Water ;  24 h, 55 °C
Referencia
A practical approach to the synthesis of enantiomerically pure 2,6-disubstituted morpholines under phase transfer catalysis conditions
Albanese, D.; et al, Catalysis Today, 2009, 140(1-2), 100-104

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Raw materials

(4S)-2,2-dimethyl-1,3-dioxolan-4-ylmethanamine Preparation Products

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